N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-Ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a 1-phenyl core scaffold with substitutions at the N4 and N6 positions. The N4 group is a 4-ethoxyphenyl moiety, while the N6 substituent is a 3-methoxypropyl chain.
Properties
IUPAC Name |
4-N-(4-ethoxyphenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-3-31-19-12-10-17(11-13-19)26-21-20-16-25-29(18-8-5-4-6-9-18)22(20)28-23(27-21)24-14-7-15-30-2/h4-6,8-13,16H,3,7,14-15H2,1-2H3,(H2,24,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMSBAJFPXOGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This compound features a complex structure that includes both pyrazole and pyrimidine rings, with specific substituents that enhance its pharmacological properties. Recent studies have focused on its potential as an anticancer agent and its interactions with various molecular targets.
- Molecular Formula : C23H26N6O2
- Molecular Weight : 418.501 g/mol
- IUPAC Name : 4-N-(4-ethoxyphenyl)-6-N-(3-methoxypropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
The biological activity of this compound primarily revolves around its ability to interact with specific enzymes and receptors involved in cancer signaling pathways. Research indicates that pyrazolo[3,4-d]pyrimidines can inhibit various kinases linked to tumor growth and proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting kinases such as EGFR, which is crucial in many cancer types.
- DNA Interaction : Molecular docking studies suggest that the compound may bind effectively to DNA topoisomerase, disrupting DNA replication in cancer cells.
Biological Activity
Several studies have evaluated the biological activity of this compound against various cancer cell lines.
Antiproliferative Activity
In vitro studies have demonstrated significant antiproliferative effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colorectal carcinoma) | 22.7 - 40.75 | |
| HepG2 (Liver carcinoma) | Not specified | |
| MCF-7 (Breast cancer) | Not specified |
These findings indicate that the compound exhibits comparable potency to established anticancer drugs like sunitinib.
Case Studies
- Study on EGFR Inhibition : A recent study synthesized derivatives of pyrazolo[3,4-d]pyrimidines targeting EGFR. Among these derivatives, one showed an IC50 value of 0.016 µM against wild-type EGFR and notable activity against mutant forms (IC50 = 0.236 µM) .
- Selectivity Index Analysis : Compounds derived from this class were assessed for selectivity indices, revealing minimal cytotoxic effects on normal cell lines while maintaining potent activity against cancer cells .
Structural Comparisons
The unique substituents on this compound enhance its solubility and bioavailability compared to other structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| N4-(3,4-dimethylphenyl)-N6-(3-ethoxypropyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | Dimethyl substitution on phenyl group | Enhanced lipophilicity |
| N6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | Pyridine ring substitution | Potential activity against different targets |
| N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine | Chlorophenyl group | Notable for CK1 inhibition properties |
Scientific Research Applications
Synthesis and Chemical Properties
The compound belongs to the class of pyrazolopyrimidine derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors. The molecular structure can be characterized by its unique functional groups that contribute to its reactivity and interaction with biological targets.
Anticancer Properties
Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer activity. For instance, similar compounds have been developed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy. These compounds demonstrate antiangiogenic properties, effectively inhibiting tumor growth by blocking the formation of new blood vessels .
Neuropharmacological Effects
The compound has been studied for its effects on serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in various neuropharmacological processes, including mood regulation and appetite control. Compounds that selectively modulate this receptor can provide therapeutic benefits in treating conditions such as depression and obesity .
Drug Development
N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine serves as a lead compound in drug development pipelines. Its derivatives are being explored for enhanced efficacy and selectivity against specific biological targets.
Structure-Activity Relationship Studies
The structural modifications of the pyrazolo[3,4-d]pyrimidine scaffold allow researchers to investigate the relationship between chemical structure and biological activity. This research is crucial for optimizing drug candidates and understanding their mechanisms of action.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in N4 and N6 substituents, as detailed below:
Structural and Physicochemical Comparisons
Table 1: Substituent Effects and Molecular Properties
*Calculated values based on substituent contributions.
Key Observations
Electron-Withdrawing Groups: The 3-chlorophenyl analog () introduces a polarizable halogen, which may strengthen dipole interactions but reduce solubility.
N6 Substituent Impact :
- Alkyl Chains : The 3-methoxypropyl group in the target compound and analogs balances hydrophobicity and flexibility, favoring membrane permeability.
- Aromatic vs. Alkyl : ’s 3-chloro-4-methoxyphenyl substituent at N6 introduces steric bulk and polarity, contrasting with the target’s alkyl chain.
Molecular Weight and Solubility: The benzodioxol-containing analog () has the highest oxygen content (3 oxygen atoms), likely improving aqueous solubility compared to the target compound. The PRMT5 inhibitor () incorporates a dimethylaminoethyl group, which increases basicity and solubility via protonation.
Preparation Methods
Cyclocondensation with Malonic Acid
Heating 1 with malonic acid (2 ) in formamide and acetic anhydride at 150°C for 10 hours yields 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diol (3 ) (Scheme 1). Phosphorus oxychloride (POCl₃) is then used to convert hydroxyl groups at positions 4 and 6 to chlorides, forming 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4 ).
Table 1: Reaction Conditions for Core Chlorination
| Reagent | Temperature | Time | Yield (%) |
|---|---|---|---|
| POCl₃ | 110°C | 3 hr | 85 |
| SOCl₂ | 80°C | 6 hr | 72 |
Regioselective Amine Substitution
The dichlorinated intermediate 4 undergoes sequential nucleophilic aromatic substitution (SNAr) to introduce N4 and N6 substituents.
N4-(4-Ethoxyphenyl) Substitution
Reacting 4 with 4-ethoxyaniline (5 ) in anhydrous dimethylformamide (DMF) at 120°C for 8 hours selectively substitutes the C4 chloride, yielding 4-(4-ethoxyphenylamino)-6-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (6 ). Excess triethylamine (TEA) is critical for deprotonating the amine and driving the reaction.
N6-(3-Methoxypropyl) Substitution
The C6 chloride in 6 is displaced by 3-methoxypropylamine (7 ) under milder conditions (80°C, 6 hours) to prevent over-reaction. This yields the target compound 8 with >90% purity after recrystallization from ethanol.
Table 2: SNAr Reaction Optimization
| Position | Amine | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| C4 | 4-Ethoxyaniline | TEA | DMF | 78 |
| C6 | 3-Methoxypropylamine | K₂CO₃ | THF | 82 |
Alternative Synthetic Routes
One-Pot Multicomponent Synthesis
A scalable method combines 1 , 4-ethoxyphenyl isocyanate (9 ), and 3-methoxypropyl isothiocyanate (10 ) in acetonitrile under microwave irradiation (150°C, 30 min). This approach avoids isolation of intermediates but requires precise stoichiometry to minimize byproducts.
Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination of 4 with 4-ethoxyphenylboronic acid (11 ) and 3-methoxypropylamine (7 ) achieves simultaneous substitution at C4 and C6. Using Pd(OAc)₂/Xantphos in toluene at 100°C for 12 hours affords the target compound in 68% yield.
Characterization and Validation
Key analytical data for the final compound include:
- HR-MS : m/z 418.5 [M+H]⁺ (calculated 418.5)
- ¹H-NMR (DMSO-d₆): δ 8.42 (s, 1H, pyrazole-H), 7.78–7.35 (m, 9H, aryl-H), 4.02 (q, 2H, OCH₂CH₃), 3.48 (t, 2H, OCH₂CH₂CH₃).
- X-ray Diffraction : Confirms planar pyrazolo[3,4-d]pyrimidine core with dihedral angles <45° between substituents.
Challenges and Optimizations
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N4-(4-ethoxyphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?
- Methodology :
-
Stepwise Nucleophilic Substitution : Begin with a pyrazolo[3,4-d]pyrimidine core (e.g., 4,6-dichloro-pyrimidine). React with 4-ethoxyaniline and 3-methoxypropylamine sequentially under basic conditions (e.g., DIEA in ethanol) to install the N4 and N6 substituents .
-
Solvent and Temperature : Pyridine or ethanol under reflux (6–12 hours) is typical for facilitating substitution reactions. Microwave-assisted synthesis (e.g., 100–120°C, 30–60 minutes) can improve yields for thermally sensitive intermediates .
-
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| N4 Substitution | 4-Ethoxyaniline, DIEA, EtOH, reflux | 65–70 | ≥95% |
| N6 Substitution | 3-Methoxypropylamine, DIEA, EtOH, reflux | 60–68 | ≥93% |
Q. How is the compound characterized post-synthesis?
- Methodology :
- NMR Spectroscopy : Analyze and NMR to confirm substituent integration and regiochemistry. For example, the ethoxyphenyl group shows aromatic protons at δ 6.8–7.2 ppm and a triplet for the methoxypropyl chain at δ 3.4–3.6 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 449.2).
- X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the pyrimidine core. Hydrogen-bonding networks between the ethoxy and methoxy groups can stabilize the crystal lattice .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
- Methodology :
- Comparative Analysis : Cross-reference experimental NMR shifts with density functional theory (DFT)-calculated values to validate assignments. For example, computational models (e.g., Gaussian) predict chemical shifts within ±0.2 ppm for aromatic protons .
- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl to assess solvent-induced shifts, particularly for amine protons sensitive to hydrogen bonding.
- Crystallographic Validation : Resolve ambiguous NOE correlations or regiochemistry via single-crystal X-ray diffraction. SHELXD can phase data from small-molecule crystals (<0.5 Å resolution) .
Q. What strategies optimize the compound’s bioactivity through structural modification?
- Methodology :
- Structure-Activity Relationship (SAR) :
- Substituent Screening : Replace the ethoxyphenyl group with electron-withdrawing (e.g., 4-CF) or donating (e.g., 4-OCH) groups to modulate target binding. Test inhibitory potency in kinase assays (e.g., IC values) .
- Linker Flexibility : Vary the methoxypropyl chain length (e.g., 2–4 carbons) to balance lipophilicity and solubility (logP vs. aqueous solubility).
- Data Table :
| Modification | IC (nM) | logP | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| Ethoxyphenyl (Parent) | 12.5 | 3.2 | 0.08 |
| 4-CF-Phenyl | 8.3 | 3.8 | 0.05 |
| 4-OCH-Phenyl | 15.7 | 2.9 | 0.12 |
Q. How should researchers analyze crystallographic data to confirm the compound’s conformation?
- Methodology :
- Refinement Protocols : Use SHELXL for least-squares refinement, applying restraints for disordered ethoxy/methoxy groups. Anisotropic displacement parameters (ADPs) help model thermal motion in the pyrimidine ring .
- Twinning Analysis : If crystals exhibit twinning (common with flexible side chains), use the TWIN command in SHELXL to deconvolute overlapping reflections.
- Hydrogen Bonding : Map interactions (e.g., N–H···O) using Mercury software. For example, the amine at position 4 may form a hydrogen bond with a carbonyl group in the active site .
Contradiction Analysis & Experimental Design
Q. How to address conflicting bioactivity data across different assay platforms?
- Methodology :
- Assay Validation : Replicate experiments in orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays). Control for solvent effects (e.g., DMSO ≤0.1%).
- Protein Source : Compare recombinant vs. native protein targets; post-translational modifications (e.g., phosphorylation) may alter binding .
- Statistical Rigor : Apply ANOVA or Student’s t-test (p < 0.05) to confirm significance. For example, a 2-fold IC difference between assays may arise from protein purity, not compound efficacy.
Q. What experimental controls are critical for reproducibility in synthetic protocols?
- Methodology :
- Moisture Sensitivity : Conduct reactions under inert atmosphere (N/Ar) if intermediates are hygroscopic (e.g., amine reactants).
- Catalyst Trace Analysis : Use ICP-MS to detect residual metal catalysts (e.g., Pd in cross-coupling steps), which may inhibit downstream biological assays.
- Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation. For example, pyrazolo[3,4-d]pyrimidine intermediates often show a carbonyl stretch at 1680–1700 cm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
